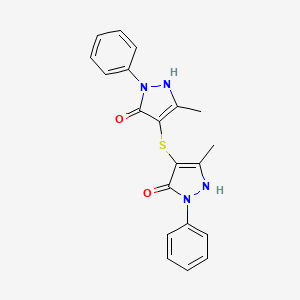![molecular formula C11H13NO2S B14286325 Aziridine, 2-ethenyl-1-[(4-methylphenyl)sulfonyl]- CAS No. 126690-80-0](/img/structure/B14286325.png)
Aziridine, 2-ethenyl-1-[(4-methylphenyl)sulfonyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aziridine, 2-ethenyl-1-[(4-methylphenyl)sulfonyl]- is a derivative of aziridine, which is a three-membered heterocycle containing nitrogen.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of aziridine, 2-ethenyl-1-[(4-methylphenyl)sulfonyl]- typically involves the reaction of 2-ethenylaziridine with 4-methylbenzenesulfonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of aziridine derivatives often involves the use of high-pressure reactors and continuous flow systems to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can significantly enhance the yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Aziridine, 2-ethenyl-1-[(4-methylphenyl)sulfonyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or peracids to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce amines.
Substitution: Nucleophilic substitution reactions can occur at the aziridine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids; typically carried out in an organic solvent at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted aziridine derivatives.
Wissenschaftliche Forschungsanwendungen
Aziridine, 2-ethenyl-1-[(4-methylphenyl)sulfonyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a crosslinking agent in the preparation of bioconjugates and biomaterials.
Medicine: Explored for its antitumor and antimicrobial properties, making it a candidate for drug development.
Industry: Utilized in the production of coatings, adhesives, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of aziridine, 2-ethenyl-1-[(4-methylphenyl)sulfonyl]- involves the formation of reactive intermediates that can interact with biological molecules. The aziridine ring can undergo nucleophilic attack, leading to the formation of covalent bonds with nucleophilic sites in proteins and DNA. This can result in the inhibition of enzymatic activity or the induction of DNA damage, contributing to its antitumor and antimicrobial effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Aziridine: The parent compound, a simple three-membered nitrogen-containing ring.
Aziridine, 2-ethenyl-2-methyl-1-[(4-methylphenyl)sulfonyl]-: A similar compound with an additional methyl group on the ethenyl substituent.
Aziridine, 2-ethenyl-1-[(4-methylphenyl)sulfonyl]-: Another derivative with different substituents on the aziridine ring.
Uniqueness
Aziridine, 2-ethenyl-1-[(4-methylphenyl)sulfonyl]- is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the 4-methylphenylsulfonyl group enhances its stability and solubility, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
126690-80-0 |
|---|---|
Molekularformel |
C11H13NO2S |
Molekulargewicht |
223.29 g/mol |
IUPAC-Name |
2-ethenyl-1-(4-methylphenyl)sulfonylaziridine |
InChI |
InChI=1S/C11H13NO2S/c1-3-10-8-12(10)15(13,14)11-6-4-9(2)5-7-11/h3-7,10H,1,8H2,2H3 |
InChI-Schlüssel |
MGPBCZQGNBRLLV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC2C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![10-(4-Ethylpiperazin-1-yl)-9-fluoro-3-methyl-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid](/img/structure/B14286243.png)
![2,2'-[(3-Hydroxy-1,2-phenylene)disulfonyl]diphenol](/img/structure/B14286247.png)
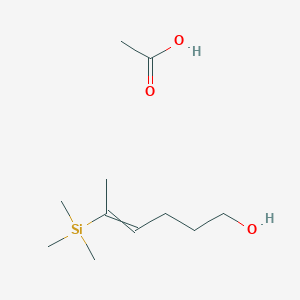
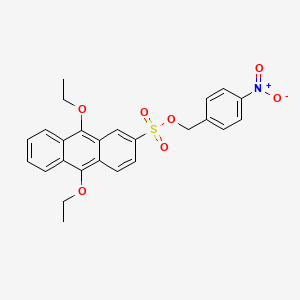
![[3-Fluoro-2-(methylsulfanyl)propyl]benzene](/img/structure/B14286263.png)
![2,2'-Bipyridine, 6,6'-bis[(trimethylsilyl)ethynyl]-](/img/structure/B14286268.png)
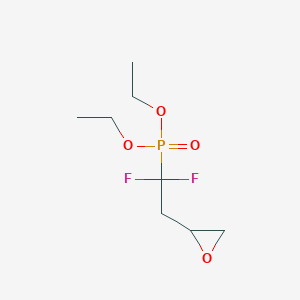
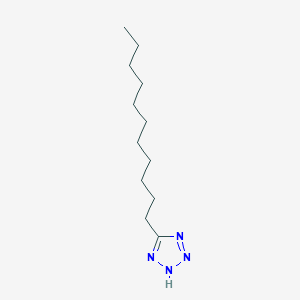
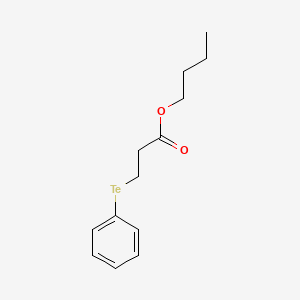
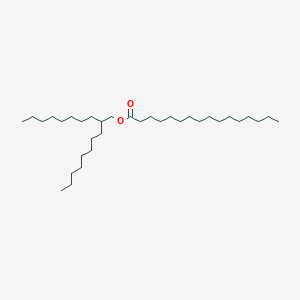
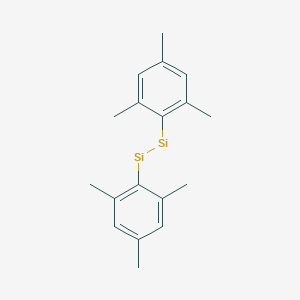

![5-(3-{[2-(Ethylsulfanyl)ethyl]sulfanyl}propyl)-2H-tetrazole](/img/structure/B14286336.png)
